5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a piperazine ring, a fluorophenyl group, and a thiazolotriazole moiety. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.
Formation of the Thiazolotriazole Core: The thiazolotriazole core is synthesized by cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the thiazolotriazole core using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: A simpler analog that lacks the thiazolotriazole moiety.
2-Methylthiazolo[3,2-b][1,2,4]triazole: A compound that shares the thiazolotriazole core but lacks the piperazine and fluorophenyl groups.
Uniqueness
5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of structural features, which confer specific biological activities and make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(2-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-15-5-3-4-6-19(15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-13-11-27(12-14-28)18-9-7-17(24)8-10-18/h3-10,20,30H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBHVEPSUDXYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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